1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Description
This compound is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 8 and an oxo group at position 11. The urea moiety is linked to a 4-fluorobenzyl group, which may enhance lipophilicity and metabolic stability. The dibenzooxazepine scaffold is structurally similar to antipsychotic and anti-inflammatory agents, but the specific pharmacological profile of this compound remains underexplored in the provided evidence. Its synthesis likely involves coupling reactions between functionalized dibenzooxazepine intermediates and substituted urea precursors, as seen in analogous compounds .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-13-2-8-20-18(10-13)26-21(27)17-11-16(7-9-19(17)29-20)25-22(28)24-12-14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,26,27)(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTIULSREKJTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H18FN3O2
- Molecular Weight : 341.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The fluorobenzyl group enhances binding affinity to specific receptors, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The urea moiety may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
- Signal Transduction Modulation : The compound may influence signal transduction pathways by acting on kinases or phosphatases.
Biological Activity Overview
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Antidepressant Effects
In a preclinical model, administration of the compound resulted in increased levels of serotonin and norepinephrine in the brain. Behavioral tests indicated an antidepressant-like effect, suggesting potential therapeutic applications in mood disorders.
Anti-inflammatory Properties
Research highlighted the compound's ability to inhibit pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Dibenzooxazepine vs. Dibenzo[b,f][1,4]thiazepine
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic ring significantly alters electronic properties and binding affinities. For instance, N-(4-fluorobenzyl)-10-ethyl-11-oxo-thiazepine-8-carboxamide () demonstrated D2 dopamine receptor antagonism, attributed to sulfur’s polarizability enhancing interactions with hydrophobic receptor pockets . In contrast, oxygen-containing analogs (e.g., N-(10-ethyl-11-oxo-dibenzooxazepin-7-yl)-2-phenylacetamide in ) showed variable bioactivity depending on substituents, suggesting the oxazepine core may favor different target profiles .
Substituent Modifications
Key Observations :
- Urea vs.
- Fluorine Substituents: The 4-fluorobenzyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs (e.g., 4-methoxybenzyl in ) .
- Positional Effects : Methyl at position 8 (target compound) vs. position 10 (SR-4995) could sterically hinder or enable interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
